2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a dopamine-derived guanidine alkaloid precursor. While it has not been directly isolated from natural sources, its synthetic derivatives, known as dopargimines, are found in marine organisms, specifically a Palauan Didemnidae tunicate. [] These natural and synthetic analogs are crucial for investigating neuronal receptor modulation and potential antiviral activities. []
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a chemical compound classified as an isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds structurally related to quinoline, characterized by a fused benzene and pyridine ring system. This particular compound features two methoxy groups at the 6 and 7 positions of the isoquinoline ring and an ethanamine group attached at the 2-position of the dihydroisoquinoline structure. The compound is recognized for its potential biological activities and applications in medicinal chemistry .
The synthesis of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be achieved through several methods:
While detailed industrial production methods for this compound remain underexplored, the aforementioned synthetic routes can be optimized for larger-scale production by adjusting reaction conditions and purification processes.
The molecular formula of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is C14H22N2O2. Its structure includes:
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can participate in various chemical reactions:
The reactions typically involve controlled conditions tailored to each transformation:
The mechanism of action for 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine primarily relates to its biological activity as a precursor for bioactive molecules. It may interact with specific biological targets such as receptors or enzymes due to its structural features. The exact pathways remain an area of ongoing research, particularly concerning its potential therapeutic effects .
The compound exhibits characteristics typical of isoquinoline derivatives:
Key chemical properties include:
Thermal stability studies indicate that this compound maintains stability under standard laboratory conditions, making it suitable for various applications in organic synthesis and medicinal chemistry.
The compound has several notable applications:
Isoquinoline alkaloids represent a structurally diverse class of nitrogen-containing plant metabolites characterized by a fused benzene-pyridine core. These compounds exhibit extensive pharmacological activities, including antimicrobial, anticancer, and neuroactive properties [1] [5]. Tetrahydroisoquinoline (TIQ) derivatives constitute a major subclass wherein the heterocyclic ring is saturated, enhancing conformational flexibility and receptor-binding capabilities. The compound 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine exemplifies a synthetic TIQ derivative featuring critical structural motifs: a 6,7-dimethoxy-substituted aromatic ring and an ethylamine side chain appended to the tertiary nitrogen. This molecular architecture positions it as a promising scaffold for drug development [4] .
Tetrahydroisoquinolines (TIQs) are classified based on ring substitution patterns and side-chain functionalities. The core structure comprises a benzene ring fused to a piperidine ring, with nitrogen at position 2. Structural variations arise from:
Table 1: Structural Subclasses of Bioactive Tetrahydroisoquinoline Derivatives
Subclass | Core Structure | Key Modifications | Representative Compounds |
---|---|---|---|
Simple TIQs | Unsubstituted TIQ ring | N-alkyl chains | Salsolinol |
Protoberberines | Quaternary nitrogen, dioxole bridge | Aromatic ring substitutions | Berberine, Palmatine |
N-Substituted Ethylamines | TIQ with -CH₂CH₂NH₂ at N2 | 6,7-Oxygenation | Target Compound |
Benzylisoquinolines | TIQ linked to aromatic moiety | Ether or C-C bonds | Papaverine, Morphine |
The 6,7-dimethoxy motif profoundly enhances ligand-receptor interactions through:
Table 2: Impact of 6,7-Substituents on Pharmacological Activities
Substituent Pattern | Receptor Binding Affinity (IC₅₀, nM) | Lipophilicity (log P) | Key Activities |
---|---|---|---|
6,7-Dimethoxy | 5-HT₁A: 58 ± 4.2; α₂-Adrenoceptor: 112 ± 8 | 2.1 ± 0.3 | Neuroprotection, Antidepressant |
7,8-Dimethoxy | 5-HT₁A: 210 ± 11; α₂-Adrenoceptor: 305 ± 12 | 2.3 ± 0.2 | Moderate receptor selectivity |
Unsubstituted | 5-HT₁A: >1000; α₂-Adrenoceptor: >1000 | 1.2 ± 0.4 | Low bioactivity |
The ethylamine side chain [-CH₂CH₂NH₂] critically modulates pharmacological profiles through:
In 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, the synergy between the 6,7-dimethoxy aromatic system and the flexible ethylamine tail creates a "dual-recognition" pharmacophore capable of simultaneous hydrophobic and ionic interactions. This design principle is exploited in SERMs (Selective Estrogen Receptor Modulators), where TIQs with similar side chains exhibit sub-micromolar binding to estrogen receptors . Synthetic routes to such compounds typically involve:
These structural features position ethylamine-bearing TIQs as versatile leads for neurodegenerative disease and oncology therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7